molecular formula C9H8N2O B184236 N-(3-cyanophenyl)acetamide CAS No. 58202-84-9

N-(3-cyanophenyl)acetamide

Cat. No. B184236
CAS RN: 58202-84-9
M. Wt: 160.17 g/mol
InChI Key: KXBIARKNAZXRGC-UHFFFAOYSA-N
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Description

N-(3-cyanophenyl)acetamide is a chemical compound with the molecular formula C9H8N2O . It is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of N-(3-cyanophenyl)acetamide consists of a cyanophenyl group attached to an acetamide group . The InChI code for this compound is 1S/C9H8N2O/c1-7(12)11-9-4-2-3-8(5-9)6-10/h2-5H,1H3,(H,11,12) .


Physical And Chemical Properties Analysis

N-(3-cyanophenyl)acetamide is a solid at room temperature . It has a molecular weight of 160.18 .

Scientific Research Applications

“N-(3-cyanophenyl)acetamide” is used in the field of chemistry, particularly in the synthesis of biologically active compounds .

Summary of the Application

“N-(3-cyanophenyl)acetamide” derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Methods of Application or Experimental Procedures

The synthesis of “N-(3-cyanophenyl)acetamide” derivatives can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . Some of the methods used to prepare “N-(3-cyanophenyl)acetamide” include:

  • Stirring without solvent and/or heat: The direct treatment of different amines with methyl cyanoacetate without solvent at room temperature .
  • Stirring without solvent at steam bath: Stirring of ethyl cyanoacetate with amines at 70 °C for 6 h, then leaving it to stir at room temperature overnight .

Results or Outcomes Obtained

The diverse biological activities reported for many derivatives of cyanoacetamide have drawn the attention of biochemists in the last decade . The main objective of the present survey is to provide a comprehensive account of the synthetic utility of “N-(3-cyanophenyl)acetamide” in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents .

Safety And Hazards

The safety information for N-(3-cyanophenyl)acetamide indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The Material Safety Data Sheet (MSDS) for this compound can be found here.

properties

IUPAC Name

N-(3-cyanophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-7(12)11-9-4-2-3-8(5-9)6-10/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXBIARKNAZXRGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353197
Record name N-(3-cyanophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyanophenyl)acetamide

CAS RN

58202-84-9
Record name N-(3-cyanophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 58202-84-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3-Aminobenzonitrile (5.70 g) and N,N-dimethylaminopyridine (20 mg) were dissolved in pyridine (40 ml) and the mixture was cooled to 5° C. Acetic anhydride (5.8 ml) was added and the mixture was stirred at room temperature for 12 hrs. The reaction mixture was concentrated under reduced pressure. Ethyl acetate and 1N hydrochloric acid were added to the residue, and the organic layer was washed with 1N hydrochloric acid, saturated aqueous sodium hydrogen carbonate, and saturated brine. The organic layer was dried, concentrated and recrystallized from hexane-ethyl acetate to give the title compound (5.78 g) as pale-brown powder crystals.
Quantity
5.7 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N-dimethylaminopyridine
Quantity
20 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
5.8 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
A Kedadra, T Lanez, E Lanez, H Hemmami… - Journal of …, 2022 - hrcak.srce.hr
Cyclic voltammetry (CV) assays were performed to measure superoxide anion radical (O2-) scavenging activities of six novel N-ferrocenylmethyl-N-(nitrophenyl)-acetamides and N-…
Number of citations: 4 hrcak.srce.hr
M Fereidoonnezhad, Z Faghih… - Journal of Sciences …, 2016 - jsciences.ut.ac.ir
Dichloroacetate (DCA) as a small, cheap and available anticancer agent, is a pyruvate mimetic compound that stimulates the activity of pyruvate dehydrogenase (PDH) enzyme through …
Number of citations: 36 jsciences.ut.ac.ir
RF Landis, M Yazdani, B Creran, X Yu… - Chemical …, 2014 - pubs.rsc.org
Hydrogen bonding heavily influences conformations, rate of reactions, and chemical equilibria. The development of a method to monitor hydrogen bonding interactions independent of …
Number of citations: 31 pubs.rsc.org
CH Jin, M Krishnaiah, D Sreenu, KS Rao… - Bioorganic & medicinal …, 2011 - Elsevier
A series of 1-substituted-3(5)-(6-methylpyridin-2-yl)-4-(quinolin-6-yl)pyrazoles 14a–e, 15a–e, 17a–c, and 18a–d have been synthesized and evaluated for their ALK5 inhibitory activity in …
Number of citations: 32 www.sciencedirect.com
Y Wang, FY Chan, N Sun, HK Lui, PK So… - Chemical biology & …, 2014 - Wiley Online Library
Peptidoglycan glycosyltransferase ( PGT ) has been shown to be an important pharmacological target for the inhibition of bacterial cell wall biosynthesis. Structure‐based virtual …
Number of citations: 27 onlinelibrary.wiley.com
LM Zhao, Z Guo, YJ Xue, JZ Min, WJ Zhu, XY Li… - Molecules, 2018 - mdpi.com
The transforming growth factor-β (TGF-β), in which overexpression has been associated with various diseases, has become an attractive molecular target for the treatment of cancers. …
Number of citations: 18 www.mdpi.com
CH Jin, M Krishnaiah, D Sreenu… - Bioorganic & Medicinal …, 2014 - Elsevier
A series of 4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5(3)-(6-methylpyridin-2-yl)imidazoles and -pyrazoles 14a–c, 15a–c, 16a, 16b, 19a–d, 21a, and 21b has been synthesized and evaluated …
Number of citations: 29 www.sciencedirect.com
RR Shinde, D Gaikwad… - Journal of Heterocyclic …, 2020 - Wiley Online Library
A new series of 2‐(4‐(benzo[d]thiazol‐5‐ylsulfonyl)piperazin‐1‐yl)‐N‐substituted acetamide (5a‐5k) compounds have been synthesized, and these compounds were characterized …
Number of citations: 9 onlinelibrary.wiley.com
J Dong, J Zhang, Z Li, S Asnake, D Zhang… - Medicinal Chemistry …, 2019 - Springer
Androgen receptor (AR) signaling is often activated in prostate cancer (PCa) cells, and blockage of this signaling by AR antagonists is an important strategy in PCa therapy. In this study, …
Number of citations: 4 link.springer.com
JPD van Veldhoven, G Campostrini… - European Journal of …, 2021 - Elsevier
We synthesized and evaluated three novel series of substituted benzophenones for their allosteric modulation of the human K v 11.1 (hERG) channel. We compared their effects with …
Number of citations: 7 www.sciencedirect.com

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